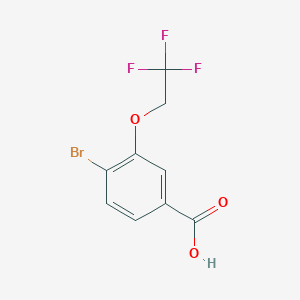

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid

描述

属性

IUPAC Name |

4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYYCPPLIIKPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the bromination of 3-(2,2,2-trifluoroethoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoic acid derivatives.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the trifluoroethoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

- Substituted benzoic acids

- Alcohols

- Carboxylic acids

- Ketones

科学研究应用

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the development of pharmaceutical compounds with therapeutic properties.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

作用机制

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoroethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

- 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 1131594-46-1): A positional isomer with bromine and trifluoroethoxy groups swapped (3-Br, 4-OCH₂CF₃). For example, the proximity of bromine to the carboxylic acid group may influence acidity (pKa) and hydrogen-bonding capabilities compared to the target compound .

Halogen and Substituent Variations

Table 1: Key Structural Analogs

| Compound Name | Substituents | Key Differences |

|---|---|---|

| 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid | 3-Br, 4-OCH₂CF₂H | –CF₂H vs. –CF₃; reduced electronegativity |

| 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS 320-31-0) | 4-Br, 2-CF₃ | Trifluoromethyl (–CF₃) vs. trifluoroethoxy; stronger electron-withdrawing effect |

| 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid (CAS 1419075-83-4) | 4-Br, 2-F, 3-OCF₃ | Additional fluorine at position 2; trifluoromethoxy (–OCF₃) vs. trifluoroethoxy |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 2-OCH₂CF₃, 5-OCH₂CF₃ | Dual trifluoroethoxy groups; increased lipophilicity |

- Electron-Withdrawing Effects: The trifluoroethoxy group (–OCH₂CF₃) is less electron-withdrawing than –CF₃ but more so than methoxy (–OCH₃). This impacts the benzoic acid’s acidity; for example, 4-Bromo-2-(trifluoromethyl)benzoic acid (pKa ~1.5) is more acidic than non-CF₃ analogs .

- Lipophilicity: Trifluoroethoxy derivatives generally exhibit higher logP values compared to their methoxy or ethoxy counterparts. For instance, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (logP ~3.8) is significantly more lipophilic than mono-substituted analogs, enhancing membrane permeability .

Physicochemical and Reactivity Profiles

Acidity and Solubility

Reactivity Descriptors (DFT Insights)

- HOMO-LUMO Gap : Substitution with –OCH₂CF₃ reduces the HOMO-LUMO gap compared to –OCH₃, enhancing electrophilicity and susceptibility to nucleophilic attack .

- Fukui Function Analysis : The bromine atom and carboxylic acid group are primary sites for electrophilic and nucleophilic interactions, respectively .

生物活性

4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group, which contributes to its unique properties. The molecular formula is C10H8BrF3O3, with a molecular weight of 303.07 g/mol. The trifluoroethoxy group enhances lipophilicity, potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Modulation : The compound may interact with specific receptors in the body, modulating signaling pathways that affect cellular responses. This is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Antioxidant Activity : Some studies suggest that compounds with halogenated aromatic rings exhibit antioxidant properties, which could contribute to their therapeutic effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Neuroprotective Effects : Some halogenated compounds have been implicated in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study: Anticancer Activity

A study investigating the anticancer properties of similar benzoic acid derivatives found that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Case Study: Enzyme Inhibition

Research highlighted that derivatives of benzoic acid with halogen substitutions effectively inhibited COX-2 enzyme activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This suggests that this compound could similarly impact inflammatory pathways .

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves halogenation and etherification steps. For example, bromination of a benzoic acid precursor at the para position, followed by nucleophilic substitution to introduce the trifluoroethoxy group at the meta position. Key factors include:

- Catalysts : Use of Lewis acids (e.g., FeBr₃) for bromination .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for Br at δ ~7.5 ppm in ¹H NMR; CF₃ groups at δ ~120 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~313.97) and detects halogen isotopic patterns .

- IR Spectroscopy : Stretching frequencies for -COOH (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the trifluoroethoxy group and bromine displacement .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid hydrolysis of the ether linkage. LC-MS monitoring is recommended for long-term stability studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized using the bromine substituent in this compound?

- Methodological Answer :

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base in THF/water mixtures (3:1) .

- Challenges : The electron-withdrawing trifluoroethoxy group reduces reactivity; increasing Pd loading (5–10 mol%) and extended reaction times (24–48 hrs) improve yields .

- Side Reactions : Competing debromination occurs above 80°C. Monitor via GC-MS to identify byproducts .

Q. What strategies address regioselectivity challenges in modifying the benzoic acid core?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -COOH) to functionalize specific positions. For example, LiTMP promotes lithiation at the ortho position relative to -COOH .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during bromination to prevent electrophilic attack at undesired sites .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- QSAR Studies : Correlate substituent effects (e.g., bromine’s steric bulk, CF₃’s hydrophobicity) with activity using Gaussian or COSMO-RS software .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2), highlighting hydrogen bonding between -COOH and active-site residues .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity of structurally similar analogs?

- Methodological Answer :

- Comparative Studies : Test analogs (e.g., 4-bromo-2,5-difluorobenzoic acid vs. 3-bromo-4-(trifluoromethoxy)benzoic acid ) under identical assay conditions.

- Structural Insights : Use X-ray crystallography to confirm substituent orientation, as slight positional changes (e.g., bromine at C4 vs. C3) drastically alter steric/electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。